Structural Impact of Dual Amino Substitution on Pyrimidine Ring Geometry
Compared to unsubstituted uracil, 5,6-diamino-1,3-dimethyluracil exhibits significant alterations in the bond lengths and angles within its pyrimidine ring due to its specific substitution pattern [1]. This provides a structural basis for its unique reactivity profile as a building block.
| Evidence Dimension | Pyrimidine Ring Geometry (Bond Lengths and Angles) |
|---|---|
| Target Compound Data | Significant changes observed in pyrimidine ring geometry (specific bond length/angle data available in referenced publication Table 1) |
| Comparator Or Baseline | Unsubstituted uracil |
| Quantified Difference | Significant alteration reported (qualitative comparison) |
| Conditions | Computational chemistry study comparing geometry-optimized structures |
Why This Matters
This structural deviation confirms that 5,6-diamino-1,3-dimethyluracil is not electronically or sterically analogous to simpler uracils, explaining why it cannot be substituted for them in synthetic pathways requiring specific reactivity.
- [1] Hovorun, D. M., Gorb, L., & Leszczynski, J. (2002). Interactions of Water with Mono- and Diamino Derivatives of N,N‘-Dimethyluracil. The Journal of Physical Chemistry A, 106(31), 7171–7177. https://doi.org/10.1021/jp0147165 View Source
